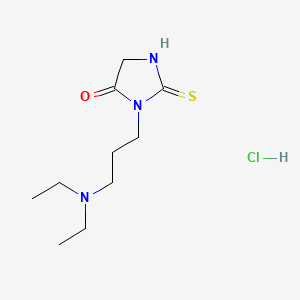
Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride is a heterocyclic organic compound It is a derivative of hydantoin, which is known for its diverse applications in pharmaceuticals, agriculture, and other industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride typically involves the reaction of hydantoin derivatives with diethylamino propyl groups under specific conditions. One common method is the Bucherer-Bergs reaction, which involves the condensation of a cyanohydrin with ammonium carbonate . Another approach is the Urech hydantoin synthesis, which involves the reaction of amino acids with cyanates and isocyanates .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Hydantoin, 3-(3-(diethylamino)propyl)-2-thio-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: A well-known anticonvulsant with a hydantoin core.
Dantrolene: A muscle relaxant used to treat malignant hyperthermia.
Imiprothrin: A pyrethroid insecticide containing a hydantoin group.
Uniqueness
Its diethylamino propyl group and thio substitution make it different from other hydantoin derivatives, providing unique reactivity and biological activity .
Properties
CAS No. |
86503-36-8 |
|---|---|
Molecular Formula |
C10H20ClN3OS |
Molecular Weight |
265.80 g/mol |
IUPAC Name |
3-[3-(diethylamino)propyl]-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C10H19N3OS.ClH/c1-3-12(4-2)6-5-7-13-9(14)8-11-10(13)15;/h3-8H2,1-2H3,(H,11,15);1H |
InChI Key |
BBYNZYPNSHBFPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(=O)CNC1=S.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















